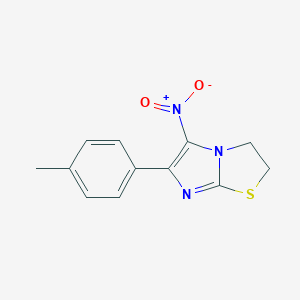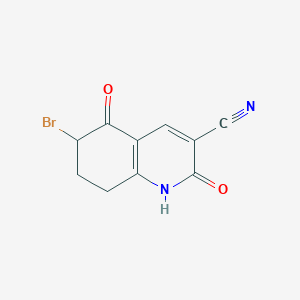
6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Descripción general
Descripción
"6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile" is a compound that belongs to the class of quinoline derivatives. These compounds are of interest in the field of organic chemistry due to their diverse biological activities and potential in various applications.
Synthesis Analysis
- The synthesis of quinoline derivatives often involves the reaction of bromophenyl with various carbonitriles. A related compound, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, was synthesized using a copper-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile (Kobayashi, Ezaki, Hanioka, & Nozawa, 2015).
Molecular Structure Analysis
- The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. For example, the crystal structure of a related compound, 2-amino-7, 7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, was analyzed using single-crystal X-ray diffraction (Kant, Gupta, Anthal, Sharma, Patil, Mulik, & Deshmukh, 2014).
Chemical Reactions and Properties
- Quinoline derivatives can undergo various chemical reactions, leading to a range of products. For instance, 6,7-disubstituted 4-anilinoquinoline-3-carbonitrile derivatives have been prepared as irreversible inhibitors of EGFR and HER-2 kinases (Wissner et al., 2003).
Physical Properties Analysis
- The physical properties of quinoline derivatives can vary based on their molecular structure. For example, one study synthesized a range of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles, indicating a variety of physical properties depending on functional group variations (Gholap et al., 2007).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of quinoline derivatives can be influenced by different substituents. For example, a study on the conversion of 4-anilinoquinazoline- and 3-aryl-4-imino-3,4-dihydro-quinazoline-2-carbonitriles into benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles provides insights into the chemical behavior of these compounds under various conditions (Mirallai & Koutentis, 2015).
Aplicaciones Científicas De Investigación
Optoelectronic and Charge Transport Properties
The compound and its derivatives have been explored for their potential in optoelectronic applications. A study delved into the structural, electronic, optical, and charge transport properties of such compounds. The findings indicate efficient multifunctional material potential, with the smaller hole reorganization energies suggesting a better tendency for hole transport. This property is essential in the creation of electronic devices such as light-emitting diodes (LEDs), solar cells, and transistors (Irfan et al., 2020).
Intermediate for Biologically Active Compounds
The compound serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its transformation into bromo-4-iodoquinoline, which is a crucial step in the synthesis of compounds like GSK2126458, highlights its significance in pharmaceutical research and drug development (Wang et al., 2015).
Catalytic Activity in Synthesis
The compound's derivatives have been synthesized using various catalysts, showcasing the compound's versatility in chemical reactions. For example, one study demonstrated the use of Zr(HPO4)2 as an effective and recyclable solid acid catalyst in the synthesis of hexahydroquinoline derivatives, which are important in various chemical industries (Abdolmohammadi, 2013).
Safety And Hazards
When handling 6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
6-bromo-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-1-2-8-6(9(7)14)3-5(4-12)10(15)13-8/h3,7H,1-2H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIOOSTYKDNWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2)C#N)C(=O)C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379358 | |
| Record name | 6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
CAS RN |
107955-83-9 | |
| Record name | 6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










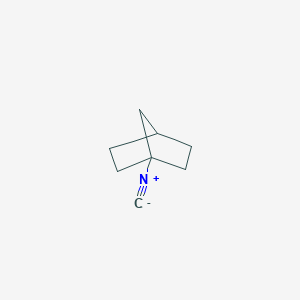
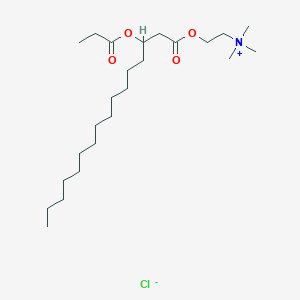
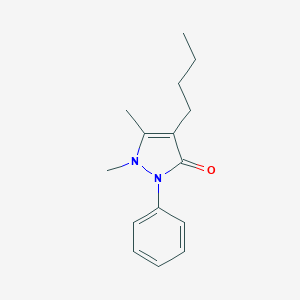
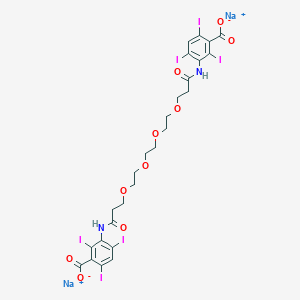
![Diethyl 2-[(2-methoxyanilino)methylene]malonate](/img/structure/B21058.png)
![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)
